N-[4-(4-cyanophenoxy)phenyl]thiophene-2-carboxamide
Description
Properties
Molecular Formula |
C18H12N2O2S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[4-(4-cyanophenoxy)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H12N2O2S/c19-12-13-3-7-15(8-4-13)22-16-9-5-14(6-10-16)20-18(21)17-2-1-11-23-17/h1-11H,(H,20,21) |
InChI Key |
ZRNCXKURXWNHAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(4-Cyanophenoxy)aniline
The preparation of the aniline intermediate, 4-(4-cyanophenoxy)aniline, is a pivotal step. Two primary strategies are documented:
Nucleophilic Aromatic Substitution
4-Fluoronitrobenzene reacts with 4-cyanophenol in the presence of potassium carbonate in dimethylformamide (DMF) at 120°C for 24 hours. The nitro group is subsequently reduced to an amine using hydrogen gas (1 atm) and 10% palladium on carbon (Pd/C) in ethanol at room temperature for 6 hours. This method yields 4-(4-cyanophenoxy)aniline with an overall efficiency of 68–72%.
Mitsunobu Reaction
An alternative approach employs the Mitsunobu reaction, where 4-nitrophenol and 4-cyanophenol react with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C to room temperature. The nitro group is similarly reduced to afford the aniline derivative. While this method offers higher regioselectivity (85–90% yield), it requires stringent anhydrous conditions.
Amide Bond Formation: Coupling Thiophene-2-carboxylic Acid with 4-(4-Cyanophenoxy)aniline
The final step involves coupling thiophene-2-carboxylic acid with the aniline intermediate. Three widely used methods are analyzed:
EDC/HOBt-Mediated Coupling
A mixture of thiophene-2-carboxylic acid (1.2 equiv), 4-(4-cyanophenoxy)aniline (1.0 equiv), ethylcarbodiimide hydrochloride (EDC, 1.5 equiv), and hydroxybenzotriazole (HOBt, 1.5 equiv) in dichloromethane (DCM) is stirred under argon at room temperature for 48 hours. The reaction is monitored by TLC (DCM:ethyl acetate, 1:1), and the product is isolated via column chromatography (silica gel, same solvent system) in 65–70% yield.
HATU/DIEA Activation
For higher efficiency, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.2 equiv) and N,N-diisopropylethylamine (DIEA, 2.0 equiv) in acetonitrile facilitate coupling at 0°C to room temperature over 12 hours. This method achieves yields of 78–82% but incurs higher costs due to reagent expenses.
Schotten-Baumann Reaction
A classical approach involves reacting thiophene-2-carbonyl chloride (generated in situ using thionyl chloride) with 4-(4-cyanophenoxy)aniline in a biphasic system of NaOH (aq) and DCM. While cost-effective, this method suffers from lower yields (50–55%) due to hydrolysis side reactions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 25 | 65 | 95 |
| Acetonitrile | 25 | 78 | 97 |
| THF | 40 | 60 | 92 |
Data aggregated from highlight acetonitrile as the optimal solvent, balancing reactivity and solubility. Elevated temperatures in THF promote side reactions, reducing yield.
Catalytic Systems
| Coupling Agent | Base | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| EDC/HOBt | DMAP | 70 | 48 |
| HATU | DIEA | 82 | 12 |
| DCC | Triethylamine | 58 | 72 |
HATU/DIEA systems achieve superior yields in shorter durations due to enhanced activation of the carboxylic acid.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel column chromatography using gradients of DCM and ethyl acetate (1:1 to 1:3). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity >95%.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 3.6 Hz, 1H, thiophene-H), 7.78–7.82 (m, 4H, Ar-H), 7.45–7.49 (m, 2H, Ar-H), 7.02–7.06 (m, 2H, Ar-H), 6.89–6.93 (m, 2H, Ar-H).
-
HRMS (ESI+) : m/z calcd for C₁₈H₁₃N₂O₂S [M+H]⁺: 329.0654; found: 329.0658.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
N-[4-(4-cyanophenoxy)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the compound can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Scientific Research Applications
IκB Kinase 2 Inhibition
N-[4-(4-cyanophenoxy)phenyl]thiophene-2-carboxamide has been identified as a potent inhibitor of IκB kinase 2, an enzyme involved in the NF-κB signaling pathway. This pathway is crucial for regulating inflammatory responses and cell survival, making this compound relevant for treating various inflammatory diseases and cancers. Inhibition of IκB kinase 2 can lead to reduced inflammation and tumor progression by downregulating pro-inflammatory cytokines and growth factors .
Anticancer Activity
Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines such as Hep3B (hepatocellular carcinoma). The mechanism involves mitochondrial dysfunction, suggesting that this compound could be explored further as an anticancer agent .
Case Study 1: Antimicrobial Efficacy
In vitro studies have demonstrated that modifications to thiophene carboxamides can enhance their antimicrobial activity against pathogens like Candida albicans. Structural variations in these compounds have been shown to reduce adherence and biofilm formation significantly, indicating their potential as antifungal agents.
Case Study 2: Antitumor Evaluation
Another study focused on the synthesis of thiophene carboxamide derivatives aimed at mimicking the anticancer drug Combretastatin A-4. These derivatives demonstrated significant activity against various cancer cell lines, with some exhibiting IC values lower than 11.6 µg/mL. The binding interactions with tubulin were analyzed using molecular docking simulations, revealing promising results for further development as anticancer therapeutics .
Comparative Data Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Thiophene ring, carboxamide group | IκB kinase 2 inhibitor |
| N-[4-(4-fluorophenoxy)phenyl]thiophene-2-carboxamide | Fluorine substitution | Enhanced lipophilicity; potential anticancer activity |
| N-[4-(4-methoxyphenoxy)phenyl]thiophene-2-carboxamide | Methoxy group | Altered electronic properties; studied for antimicrobial effects |
| N-[4-(diphenylamino)phenyl]thiophene-2-carboxamide | Diphenylamino group | Investigated for photophysical properties |
Mechanism of Action
The mechanism of action of N-[4-(4-cyanophenoxy)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated. For example, in anticancer research, it may inhibit kinases or other proteins involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
Nitrothiophene Carboxamides (Compounds 15 and 16)
- Structure : Compound 16 (5-Nitro-N-(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)thiophene-2-carboxamide) contains a nitro group and a trifluoromethoxy substituent .
- Key Differences: The target compound replaces the nitro and trifluoromethoxy groups with a 4-cyanophenoxy moiety.
- Activity : Nitrothiophenes exhibit narrow-spectrum antibacterial activity, suggesting that electron-withdrawing groups enhance antimicrobial potency .
Piperidine-Linked Thiophene Carboxamides (Compounds 54–59)
- Structure : Compounds 54–59 (e.g., N-(4-chlorophenyl)-5-(3-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide) incorporate piperidine rings and chlorophenyl groups .
- Key Differences: The target compound lacks a piperidine moiety but includes a cyanophenoxy group. Piperidine enhances blood-brain barrier permeability, as noted in , while the cyanophenoxy group may prioritize peripheral activity due to increased polarity.
- Synthesis : Yields for piperidine-linked compounds range from 16% to 79%, highlighting challenges in sterically hindered syntheses .
Fluorophenyl Derivatives (Compounds 2a–2e)
Functional Group Modifications
Sulfonamide-Benzamides (Compound 22)
- Structure: N-(4-(Morpholinosulfonyl)phenyl)thiophene-2-carboxamide includes a sulfonamide group, enhancing polarity and solubility .
Acryloyl Derivatives (T-IV-B to T-IV-I)
Physicochemical Properties
*Inferred based on structural analogs.
Biological Activity
N-[4-(4-cyanophenoxy)phenyl]thiophene-2-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly as an inhibitor of the IκB kinase 2 (IKK2) enzyme. This inhibition is significant as IKK2 plays a crucial role in the NF-κB signaling pathway, which is involved in various inflammatory responses and cancer progression. Understanding the biological activity of this compound can provide insights into its therapeutic applications.
The primary mechanism of action for this compound involves its interaction with the IKK2 enzyme, leading to the downregulation of the NF-κB pathway. This pathway is critical for the transcription of genes involved in inflammation and cell survival. By inhibiting IKK2, this compound may reduce the expression of pro-inflammatory cytokines and promote apoptosis in cancer cells, making it a candidate for treating inflammatory diseases and certain types of cancer.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, it has shown promising results against various cancer cell lines, including Hep3B (hepatocellular carcinoma), with reported IC50 values suggesting effective cytotoxicity. The compound's structural features contribute to its ability to disrupt cellular processes essential for tumor growth .
Inflammatory Response Modulation
In addition to its antitumor effects, this compound has been investigated for its potential to modulate inflammatory responses. By inhibiting IKK2, it can potentially decrease the production of inflammatory mediators, thereby alleviating conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Variations in substituents on the phenyl rings can lead to differences in potency and selectivity. For example, compounds with different substitutions have demonstrated varying degrees of lipophilicity and biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[4-(4-fluorophenoxy)phenyl]thiophene-2-carboxamide | Fluorine substitution on phenyl ring | Enhanced lipophilicity; potential for different biological activity |
| N-[4-(4-methoxyphenoxy)phenyl]thiophene-2-carboxamide | Methoxy group instead of cyano | Altered electronic properties; may affect solubility |
| N-[4-(diphenylamino)phenyl]thiophene-2-carboxamide | Diphenylamino group | Potentially different electronic characteristics; studied for photophysical properties |
These variations highlight how modifications can lead to enhanced or altered biological activities, making SAR an essential aspect of drug development involving thiophene carboxamides.
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in Hep3B cells, with IC50 values indicating significant cytotoxicity. The compound's mechanism involves inducing cell cycle arrest and apoptosis through NF-κB pathway inhibition .
- Inflammation Models : Animal models have shown that administration of this compound reduces markers of inflammation in tissues, supporting its potential use in treating inflammatory diseases. The modulation of cytokine levels has been a focal point in these studies, showcasing the compound's dual role as both an anti-inflammatory and anticancer agent .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and IKK2, further elucidating its potential as a targeted therapy for cancers driven by aberrant NF-κB signaling .
Q & A
Q. What are the standard synthetic routes for N-[4-(4-cyanophenoxy)phenyl]thiophene-2-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the thiophene-2-carboxamide core via condensation of thiophene-2-carboxylic acid with an amine precursor under coupling agents like EDCI or HOBt.
- Step 2: Introduction of the 4-cyanophenoxy-phenyl moiety through nucleophilic aromatic substitution (SNAr) or Ullmann coupling, using catalysts such as CuI or Pd-based systems.
- Optimization: Reaction yields depend on solvent polarity (e.g., DMF vs. THF), temperature (80–120°C for SNAr), and stoichiometry of reagents. For example, excess K₂CO₃ improves phenoxide formation in SNAr reactions .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques:
- NMR Spectroscopy: Confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon assignments (e.g., carbonyl at ~165 ppm).
- Mass Spectrometry: ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 363.3).
- HPLC: Purity >95% using C18 columns with acetonitrile/water gradients.
- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry if single crystals are obtained .
Q. What are the key physicochemical properties relevant to experimental handling?
- Solubility: Limited aqueous solubility (~0.1 mg/mL in PBS); use DMSO or DMF for stock solutions.
- Stability: Store at –20°C under inert atmosphere to prevent hydrolysis of the carboxamide or cyanophenoxy groups.
- LogP: Predicted ~3.2 (via ChemDraw), indicating moderate lipophilicity suitable for cellular uptake .
Advanced Research Questions
Q. How does structural modification of the thiophene or cyanophenoxy groups affect biological activity?
- SAR Insights:
- Thiophene Substitution: Electron-withdrawing groups (e.g., Cl at position 5) enhance binding to targets like carbonic anhydrase IX by increasing electrophilicity.
- Cyanophenoxy Flexibility: Replacing the phenyl linker with a pyridine ring reduces steric hindrance, improving interaction with hydrophobic enzyme pockets.
- Case Study: Analogues with fluorinated phenoxy groups showed 2-fold higher inhibition of tumor cell growth compared to the parent compound .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Hypothesis Testing:
- Batch Variability: Compare purity (HPLC) and salt forms (e.g., hydrochloride vs. free base).
- Assay Conditions: Standardize cell lines (e.g., HepG2 vs. HeLa) and incubation times (24 vs. 48 hours).
- Off-Target Effects: Use siRNA knockdown or competitive binding assays to confirm target specificity.
- Example: Discrepancies in IC₅₀ values for kinase inhibition were traced to differences in ATP concentrations across labs .
Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
- In Silico Tools:
- Molecular Dynamics (MD): Simulate interactions with BBB transporters (e.g., P-gp).
- QSAR Models: Correlate descriptors (e.g., polar surface area <90 Ų) with permeability data from Caco-2 assays.
- Docking Studies: Prioritize derivatives with stronger hydrogen bonding to amino acid residues in target proteins (e.g., Ebola virus glycoprotein) .
Q. What mechanistic insights explain its activity against carbonic anhydrase IX?
- Binding Mode:
- The carboxamide group coordinates with the Zn²⁺ ion in the enzyme’s active site, while the cyanophenoxy moiety occupies a hydrophobic cleft.
- Evidence: X-ray co-crystallography shows a binding affinity (Kd) of 12 nM, with ΔG = –9.8 kcal/mol calculated via isothermal titration calorimetry (ITC) .
Q. How do formulation challenges impact in vivo efficacy studies?
- Delivery Systems:
- Nanoparticles: PLGA-based carriers improve bioavailability by 40% in murine models.
- Prodrug Approach: Esterification of the carboxamide enhances solubility but requires enzymatic cleavage for activation.
- Pharmacokinetics: Monitor plasma half-life (t₁/₂ ~2.5 hours) and tissue distribution via LC-MS/MS .
Methodological Guidelines
9. Recommended protocols for stability studies under physiological conditions:
- Hydrolysis Assay: Incubate compound in PBS (pH 7.4) at 37°C for 24 hours; analyze degradation products via LC-MS.
- Oxidative Stress Test: Expose to 0.1% H₂O₂ and track thiobarbituric acid-reactive substances (TBARS) formation .
10. Best practices for dose-response experiments in cancer cell lines:
- Cell Viability: Use MTT or resazurin assays with triplicate wells and 8-point dilution series (1 nM–100 µM).
- Synergy Studies: Combine with cisplatin or paclitaxel; calculate combination index (CI) via CompuSyn software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
